molecular formula C12H13N3 B1358564 N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine CAS No. 886851-48-5

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

Cat. No.: B1358564
CAS No.: 886851-48-5
M. Wt: 199.25 g/mol
InChI Key: DIWVUAYHEYROLA-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H15N3 . It features a pyrimidine ring linked to a phenyl group, which is further connected to a N-methylmethanamine side chain. This structure is part of a broader class of phenylpyrimidine compounds known to be of significant interest in medicinal chemistry and drug discovery research . The pyrimidine scaffold is a privileged structure in pharmaceutical agents, and its incorporation into larger molecules has been explored for various biological activities. For instance, compounds containing similar N-methyl-1-phenylmethanamine motifs and pyrimidine cores have been identified as key intermediates or active components in research programs targeting infectious diseases and as central scaffolds in the development of potent enzyme inhibitors for neuroscientific applications . The specific substitution pattern on the phenyl and pyrimidine rings can greatly influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new chemical space in the development of novel therapeutic agents or as a tool compound in biochemical assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVUAYHEYROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640274
Record name N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-48-5
Record name N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Using Sodium Cyanoborohydride

This is the most common and efficient method for preparing N-methyl benzylamines with pyrimidinyl substitution:

  • Starting Materials: 4-(pyrimidin-2-yl)benzaldehyde or cyanohydrin derivatives.
  • Amination Agent: Methylamine or methylamine hydrochloride.
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN), chosen for its selectivity and mild reducing properties.
  • Solvent: Methanol or other alcoholic solvents.
  • Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (20–80°C).
  • pH Control: The reaction medium is often rendered slightly basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to optimize reductive amination efficiency.

Mechanism: The aldehyde reacts with methylamine to form an imine intermediate, which is selectively reduced by sodium cyanoborohydride to yield the N-methyl benzylamine product.

Example Reaction Setup:

Parameter Details
Aldehyde concentration 1 equivalent
Methylamine 1.1–1.5 equivalents
NaBH3CN 1.2 equivalents
Solvent Methanol
Temperature 20–40°C
Reaction time 3–16 hours
pH Slightly basic (pH ~7–9)

This method yields high purity and good yields (typically 70–90%) of the target compound.

Synthesis via Cyanohydrin Reduction

An alternative approach involves:

This method allows the preparation of pyrimidinyl-substituted benzylamines with controlled stereochemistry and is useful when direct aldehyde reductive amination is challenging.

Methylation of 4-(Pyrimidin-2-yl)benzylamine

In some cases, the synthesis starts from 4-(pyrimidin-2-yl)benzylamine, which is then methylated:

  • Methylating agents: Methyl iodide, methyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation).
  • Conditions: Typically conducted in polar solvents such as dimethylformamide (DMF) or methanol.
  • Catalysts/Base: Potassium carbonate or tertiary amines to neutralize acids formed and promote methylation.
  • Temperature: Moderate heating (50–80°C) for several hours.

This approach is advantageous when the benzylamine intermediate is readily available and selective mono-methylation is desired.

Multi-Step Synthesis via Protected Intermediates

For complex derivatives, protection/deprotection strategies are employed:

This method is useful in medicinal chemistry for preparing analogs with high purity and structural complexity.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
Reductive amination with NaBH3CN 4-(pyrimidin-2-yl)benzaldehyde, methylamine, NaBH3CN, MeOH, pH ~8, RT-40°C Mild conditions, high selectivity 70–90 Widely used, scalable
Cyanohydrin reduction Cyanohydrin intermediate, methylamine, NaBH3CN, MeOH, base Stereochemical control 65–85 Useful for complex intermediates
Direct methylation 4-(pyrimidin-2-yl)benzylamine, methyl iodide/K2CO3, DMF, 80°C Simple, direct 50–75 Requires careful control to avoid overmethylation
Protected intermediate route Boc/phthalimide protection, acid deprotection, reductive amination High purity, versatile 60–80 Suitable for medicinal chemistry applications

Research Findings and Notes

  • The use of sodium cyanoborohydride in methanolic media with tertiary amine bases is a standard and reliable method for reductive amination of pyrimidinyl benzaldehydes, yielding the target N-methyl benzylamine derivatives efficiently.
  • Reaction pH and solvent choice are critical for optimizing yields and minimizing side reactions; methanol and slightly basic conditions are preferred.
  • Methylation of benzylamine intermediates requires careful stoichiometric control to avoid formation of dimethylated or quaternary ammonium salts.
  • Multi-step synthesis involving protecting groups allows for selective functionalization and is often employed in pharmaceutical intermediate preparation.
  • The compound is often prepared to high purity (>95%) for research use, with careful purification by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-Oxide derivatives.

    Reduction: Corresponding secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has been studied for its potential as an anticancer agent. It serves as an intermediate in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are used in the treatment of various cancers including chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) . These compounds specifically target the Bcr-Abl tyrosine kinase, which is constitutively active in certain types of cancer cells.

Structure-Activity Relationship Studies
Research has demonstrated that modifications to the pyrimidine and phenyl moieties of this compound can significantly influence its biological activity. For instance, studies on related pyrimidine derivatives have shown that changes in substituents can enhance potency against specific cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in optimizing drug candidates.

Neuropharmacology

Glycine Transporter Inhibition
this compound has been implicated in the development of glycine transporter inhibitors, which are being explored for their potential in treating neurological disorders such as schizophrenia. Compounds that inhibit glycine transporters can enhance synaptic glycine levels, thereby modulating NMDA receptor activity . This mechanism is crucial for addressing cognitive deficits associated with schizophrenia.

Chemical Probes

Biological Research Applications
In addition to its therapeutic potential, this compound can function as a chemical probe to study various biological processes. For example, it has been used to investigate the role of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme involved in lipid signaling pathways . The ability to modify its structure allows researchers to tailor its properties for specific experimental needs.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing intermediates derived from pyrimidine and phenyl compounds. The development of efficient synthetic routes is critical for producing this compound at scale for research and therapeutic applications .

Summary Table of Applications

Application Area Details
Anticancer Activity Intermediate for tyrosine kinase inhibitors (e.g., imatinib, nilotinib).
Neuropharmacology Potential glycine transporter inhibitor for treating schizophrenia.
Chemical Probes Used to study lipid signaling pathways and enzyme functions.
Synthesis Involves modifications to enhance bioactivity and optimize pharmacological properties.

Case Study 1: Anticancer Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives based on this compound, demonstrating enhanced activity against CML cell lines compared to earlier analogs . This underscores the relevance of this compound in ongoing cancer research.

Case Study 2: Neuropharmacological Investigations

Research on glycine transporter inhibitors derived from this compound showed promising results in rodent models for schizophrenia, indicating significant improvements in cognitive functions without severe side effects .

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs.
  • Imidazopyrimidine vs. Pyrimidine: Compound 4a’s fused imidazole ring increases planarity and π-π stacking capability, reflected in its higher melting point (194–197°C vs.
  • Morpholine-Ethoxy Substituent : The morpholine group in introduces polarity and bulkiness, likely altering pharmacokinetic properties.

Key Observations :

  • Reductive amination (e.g., NaBH₄) is efficient for imine-to-amine conversion .
  • Alkylation with trifluoromethanesulfonate esters requires low temperatures to control reactivity .
2.3 Physicochemical Properties
Compound Melting Point Physical State Purity Reference
Target Compound Not reported Solid (inferred) Discontinued
Compound 4a 194–197°C Yellow solid >95%
N-Methyl-4-(1-methylpyrazol-3-yl)benzylamine Not reported Solid (inferred) 90%
Compound 246 Not reported Light yellow foam 30% yield

Key Observations :

  • Imidazopyrimidine derivatives (e.g., 4a) exhibit higher melting points, suggesting greater crystallinity due to planar fused rings .
  • Morpholine-containing compounds (e.g., ) are likely oils or foams due to flexible side chains.
2.4 Spectroscopic Data
Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound Not reported Not reported
Compound 246 7.81–7.84 (m, 1H), 7.67 (s, 1H), 4.91 (s, 2H), 4.59–4.81 (m, 2H) Not reported
N-Methyl-1-(4-methylpyridin-3-yl)methanamine Not reported Not reported
Compound 54 (diazirine derivative) Not reported 1198 (s, C-F stretch)

Key Observations :

  • Aromatic protons in imidazopyrimidine derivatives (e.g., Compound 246) resonate downfield due to electron-withdrawing effects .
  • IR data for diazirine-containing compounds highlights trifluoromethyl stretches (~1198 cm⁻¹) .

Key Observations :

  • The target compound’s pyrimidine core may share affinity for similar nucleic acid targets, though data is lacking.

Biological Activity

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Overview of the Compound

Chemical Structure : this compound features a pyrimidine ring substituted with a phenyl group, which may contribute to its unique biological properties. The presence of the N-methyl group is crucial for its activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism can vary based on the target and the biological context in which the compound is utilized.

Biological Activities

  • Anticancer Activity :
    • Recent studies have explored the potential of pyrimidine derivatives, including this compound, as anticancer agents. For instance, related compounds have shown significant inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Research indicates that certain pyrimidine derivatives exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
  • NAPE-PLD Inhibition :
    • The compound has been investigated for its role in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Inhibitors like this compound could modulate lipid signaling pathways relevant to emotional behavior and other physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives suggest that modifications to the structure can significantly influence biological activity. For example, variations in substituents on the pyrimidine ring or the phenyl group can enhance potency and selectivity against specific targets .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundSubstituentActivity (EC50 μM)Target
Compound AN-methyl0.064PfATP4
Compound B4-pyridyl0.177Antiparasitic
N-Methyl-PyridineNone0.010Cancer Cell Lines

Case Studies

  • In Vivo Efficacy :
    • A study demonstrated that optimized analogs of similar pyrimidine compounds showed appreciable efficacy in mouse models for malaria, indicating that structural modifications can lead to improved pharmacokinetic profiles and therapeutic outcomes .
  • Pharmacological Profiles :
    • Detailed pharmacological profiling revealed that certain derivatives exhibit favorable drug-like properties while maintaining high potency against their respective targets, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via reductive amination or condensation reactions. For example, reductive amination of intermediates using NaBH₄ in methanol yields secondary amines, as demonstrated in the synthesis of structurally similar imidazo[1,2-a]pyrimidine derivatives (e.g., 4a–4c in ). Reaction conditions such as solvent polarity (methanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants critically impact yield (70–90% in optimized protocols) and purity. Post-synthesis purification via silica gel chromatography is standard, with TLC monitoring to isolate high-purity (>95%) products .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Proton shifts for the methylene group (e.g., δ ~3.54 ppm for –CH₂–N– in CDCl₃) and aromatic pyrimidine protons (δ ~7.10–8.78 ppm) are diagnostic ().
  • LC/MS : Molecular ion peaks (e.g., m/z 220 [M + H]⁺ in ) confirm molecular weight.
  • IR Spectroscopy : Absorbance bands for C–N stretches (~1250 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Answer: Store the compound as a hydrochloride salt (if synthesized) at –20°C under anhydrous conditions to prevent hydrolysis or oxidation. For freebase forms, use inert atmospheres (argon) and desiccants. Stability studies on analogous amines (e.g., ) suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or residual impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations (e.g., distinguishing methylene protons from aromatic signals) .
  • Deuterated Solvent Screening : Test solubility in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Spiking Experiments : Add authentic reference standards (e.g., ’s δ 3.54 ppm methylene signal) to confirm assignments .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).
  • pH Adjustment : Protonate the amine group (pKa ~9–10) in acidic buffers (pH 4–6) to enhance aqueous solubility.
  • Salt Formation : Convert the freebase to hydrochloride salts (e.g., ) for improved hydrophilicity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in receptor-binding studies?

Answer:

  • Substituent Variation : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –CF₃) groups on the phenyl ring () to modulate electronic properties and binding affinity .
  • Bioisosteric Replacement : Replace the pyrimidine ring with thiazole () or imidazo[1,2-a]pyrimidine () to assess scaffold flexibility .
  • Molecular Docking : Use crystal structures of target receptors (e.g., riboswitches in ) to predict binding modes and guide synthetic modifications .

Q. How should researchers address low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Characterization : Use LC/MS or inline IR to identify unstable intermediates (e.g., imine derivatives in ) and optimize reaction quench times .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine introduction) to improve efficiency .
  • Byproduct Analysis : Employ GC-MS or HPLC to trace side products (e.g., over-reduction in NaBH₄ steps) and adjust stoichiometry .

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